molecular formula C7H14O2Si B080128 Trimethylsilyl methacrylate CAS No. 13688-56-7

Trimethylsilyl methacrylate

Cat. No.: B080128
CAS No.: 13688-56-7
M. Wt: 158.27 g/mol
InChI Key: PGQNYIRJCLTTOJ-UHFFFAOYSA-N
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Description

Trimethylsilyl methacrylate (TMSMA) is a silicon-containing methacrylate derivative where a trimethylsilyl (TMS) group is attached to the methacrylic acid backbone. This monomer serves as a protected form of methacrylic acid, enabling controlled polymerization under specific conditions. Its small silyl group allows for moderate steric hindrance, facilitating stereoregular polymer formation via anionic or radical polymerization . TMSMA is widely used in block copolymer synthesis, where the TMS group acts as a temporary protecting moiety that can be hydrolyzed post-polymerization to yield functional polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl methacrylate can be synthesized by reacting methacrylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and involves the formation of this compound and hydrochloric acid as a byproduct. The reaction can be represented as follows:

H2C=C(CH3)CO2H + ClSi(CH3)3 → H2C=C(CH3)CO2Si(CH3)3 + HCl\text{H2C=C(CH3)CO2H + ClSi(CH3)3 → H2C=C(CH3)CO2Si(CH3)3 + HCl} H2C=C(CH3)CO2H + ClSi(CH3)3 → H2C=C(CH3)CO2Si(CH3)3 + HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can be polymerized to form poly(trimethylsilyl)methacrylate, which is used in various applications due to its unique properties.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and trimethylsilanol.

    Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.

    Transesterification: Catalysts such as titanium tetraisopropoxide are used to facilitate the reaction.

Major Products Formed

    Polymerization: Poly(trimethylsilyl)methacrylate.

    Hydrolysis: Methacrylic acid and trimethylsilanol.

    Transesterification: Various methacrylate esters depending on the alcohol used.

Scientific Research Applications

Polymerization Applications

2.1 Radical Polymerization

TMSMA has been extensively studied for its role in radical polymerization processes. It facilitates the synthesis of various polymers with tailored properties. For instance, the use of TMSMA in combination with radical initiators has shown to yield high molecular weight polymers with controlled isotacticity. A notable study demonstrated that using tris(trimethylsilyl)silyl methacrylate (TTMSSMA) resulted in highly isotactic poly(methacrylic acid) through anionic polymerization methods, achieving isotacticities exceeding 90% .

2.2 Copolymer Synthesis

TMSMA is also employed in the synthesis of copolymers, particularly in combination with methacrylic acid. These copolymers exhibit enhanced adhesion properties, making them suitable for applications in coatings and adhesives . The reactivity ratios of TMSMA when copolymerized with methacrylic acid have been quantitatively analyzed, revealing favorable thermal properties that enhance their performance in various environments.

Material Science Applications

3.1 Silica-Based Materials

One significant application of TMSMA is in the development of silica-based materials. The incorporation of TMSMA into silica networks enhances their mechanical properties and thermal stability. Research indicates that TMSMA-modified silica exhibits improved hydrophobicity and chemical resistance, making it ideal for use in coatings and sealants.

3.2 Biomedical Applications

TMSMA has been explored for biomedical applications, particularly as a component in drug delivery systems. For instance, studies have shown that TMSMA-based polymers can encapsulate hydrophobic drugs effectively while providing controlled release profiles under physiological conditions . This property is particularly beneficial for targeting cancer therapies where localized drug delivery is crucial.

Case Studies

Study Application Findings
Study on TTMSSMA Asymmetric Anionic PolymerizationAchieved >99% isotacticity in optically active polymers; demonstrated successful transformation to PMAA.
Copolymer Research Methacrylic Acid CopolymersImproved adhesion properties; favorable thermal stability and reactivity ratios confirmed through experimentation.
Drug Delivery Systems Biomedical ApplicationsEffective encapsulation of hydrophobic drugs; controlled release profiles established under acidic conditions found in tumors.

Mechanism of Action

The mechanism of action of Trimethylsilyl methacrylate primarily involves its ability to undergo polymerization and other chemical reactions. The trimethylsilyl group imparts unique properties to the resulting polymers, such as increased hydrophobicity and thermal stability. The molecular targets and pathways involved depend on the specific application and the nature of the polymer or material being synthesized.

Comparison with Similar Compounds

Comparison with Similar Silyl Methacrylates

Structural and Functional Differences

The table below summarizes key structural, polymerization, and application differences between TMSMA and related silyl methacrylates:

Compound Molecular Structure Polymerization Behavior Thermal Stability Applications
Trimethylsilyl methacrylate (TMSMA) CH₂=C(CH₃)COO-Si(CH₃)₃ Forms stereoregular polymers via anionic/radical routes; moderate steric hindrance Moderate (TGA data inferred) Block copolymers, protecting group strategies
Tris(trimethylsilyl)silyl methacrylate (TTMSSMA) CH₂=C(CH₃)COO-Si(Si(CH₃)₃)₃ Asymmetric anionic polymerization; extreme steric bulk induces helical chirality High (bulky group enhances stability) Optically active polymers, chiral materials
2-(Trimethylsilyloxy)ethyl methacrylate CH₂=C(CH₃)COO-(CH₂)₂-O-Si(CH₃)₃ Radical polymerization; hydrophilic/hydrophobic balance due to ethylene oxide spacer Moderate Hydrogels, biomedical devices
Triisopropylsilyl methacrylate CH₂=C(CH₃)COO-Si(CH(CH₃)₂)₃ Slower polymerization kinetics due to bulkier isopropyl groups High Specialty polymers requiring thermal resistance
3-(Trimethoxysilyl)propyl methacrylate CH₂=C(CH₃)COO-(CH₂)₃-Si(OCH₃)₃ Hydrolyzes to form silanol groups; used in surface modification Moderate Adhesives, dental composites, chromatography

Polymerization and Reactivity

  • Steric Effects :

    • TMSMA’s small TMS group permits higher reactivity in copolymerizations compared to bulkier analogs like TTMSSMA. For example, TMSMA copolymerizes with styrene and methyl methacrylate (MMA) with controlled reactivity ratios, while TTMSSMA requires chiral ligands for asymmetric polymerization .
    • Triisopropylsilyl methacrylate’s larger substituents slow polymerization rates, limiting its use in high-molecular-weight polymers .
  • Protecting Group Utility :

    • TMSMA is frequently used in sequential polymerizations (e.g., ATRP) where the TMS group is removed to expose hydroxyl or carboxylic acid functionalities . In contrast, 3-(trimethoxysilyl)propyl methacrylate’s hydrolyzable methoxy groups enable covalent bonding to silica surfaces, making it ideal for hybrid materials .
  • Stereochemical Control :

    • TTMSSMA’s hypersilyl group induces diastereoselectivity, producing isotactic helical polymers with optical activity, a feature absent in TMSMA-derived polymers .

Thermal and Material Properties

  • Thermal Stability : Bulky silyl groups (e.g., TTMSSMA, triisopropylsilyl) enhance thermal resistance due to increased bond strength and steric shielding .
  • Solubility : TMSMA-based polymers exhibit better solubility in organic solvents than TTMSSMA polymers, which often require specialized solvents .

Biological Activity

Trimethylsilyl methacrylate (TMSMA) is a methacrylate compound that has garnered interest due to its unique properties and potential applications in various fields, particularly in biocompatible materials and drug delivery systems. This article reviews the biological activity of TMSMA, focusing on its synthesis, polymerization characteristics, and applications in biomedical contexts.

TMSMA is characterized by the presence of a trimethylsilyl group, which enhances its stability and solubility in organic solvents. It can be synthesized through the reaction of methacrylic acid with trimethylsilyl chloride. This reaction results in a protected methacrylate monomer that can undergo polymerization under specific conditions, allowing for the creation of functional polymers that can be deprotected post-polymerization .

Polymerization Behavior

The polymerization of TMSMA can be performed via various methods, including radical and anionic polymerization. The choice of polymerization method significantly affects the resulting polymer's properties. For instance, TMSMA can be polymerized under anionic conditions to yield stereoregular polymers, which are crucial for applications requiring specific mechanical properties or biodegradability .

Table 1: Polymerization Methods and Characteristics of TMSMA

Method Conditions Outcome
Radical PolymerizationInitiator: AIBN; Solvent: THFFormation of poly(this compound) with varying molecular weights
Anionic PolymerizationInitiator: n-BuLi; Solvent: Toluene/THFStereoregular polymers with high isotacticity

Drug Delivery Systems

TMSMA has been utilized in developing drug delivery systems, particularly as a component of biodegradable micelles. These micelles have shown promise in enhancing the solubility and bioavailability of hydrophobic drugs. For example, TMSMA-based micelles loaded with gadolinium complexes have been investigated for use as MRI contrast agents, exploiting their ability to target acidic environments typical of tumor tissues .

Case Studies

  • MRI Contrast Agents : A study demonstrated that TMSMA-loaded micelles effectively increased MRI signal intensity in rabbit liver models after intravenous administration. The micelles exhibited higher relaxivity compared to traditional gadolinium-based contrast agents, suggesting improved imaging capabilities .
  • Biocompatibility Assessments : Research has indicated that polymers derived from TMSMA exhibit favorable biocompatibility profiles. In vitro studies assessing cytotoxicity showed that these polymers do not adversely affect cell viability, making them suitable for biomedical applications .

Research Findings

Recent studies have focused on the synthesis of copolymers containing TMSMA and methacrylic acid, which have shown improved adhesion properties for dental composites. These copolymers demonstrate significant potential in enhancing the performance of dental materials by providing better mechanical strength and resistance to degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trimethylsilyl methacrylate, and how can side reactions like ester cleavage be minimized during synthesis?

  • TMSMA is typically synthesized via esterification of methacrylic acid with trimethylsilyl alcohols. A critical step involves regioselective protection/deprotection strategies. For example, trimethylsilyl bromide (TMSBr) can be used to cleave phosphonate esters in related methacrylate derivatives, followed by methanolysis to restore functional groups . To minimize side reactions (e.g., premature hydrolysis), anhydrous conditions and inert atmospheres are essential. NMR monitoring of intermediate silyl esters (e.g., trimethylsilyl phosphonates) ensures reaction fidelity .

Q. What analytical techniques are recommended for confirming the structure and purity of TMSMA?

  • Gas chromatography-mass spectrometry (GC-MS) is effective for analyzing trimethylsilyl derivatives, as demonstrated in studies of phenolic compounds . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 13C^{13}\text{C} NMR, is critical for verifying the methacrylate backbone and trimethylsilyl group integrity. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. How should TMSMA be stored to maintain stability, and what safety precautions are necessary during handling?

  • TMSMA should be stored in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis. It is flammable (GHS Category 4) and requires avoidance of strong oxidizers, acids, or bases. Personal protective equipment (PPE), including nitrile gloves and vapor-resistant goggles, is mandatory during handling .

Advanced Research Questions

Q. How does the incorporation of TMSMA into copolymers influence polymerization kinetics and molecular weight distribution?

  • In atom transfer radical polymerization (ATRP), TMSMA’s steric bulk and electron-withdrawing silyl groups alter reactivity ratios. Kinetic modeling shows that copolymerization with methyl methacrylate (MMA) requires adjustments in catalyst concentration (e.g., CuBr/ligand systems) and reaction temperature to control molecular weight dispersity (ĐĐ). Computational tools like MATLAB can simulate monomer conversion and copolymer composition .

Q. What strategies resolve contradictions in reported reactivity ratios for TMSMA-containing copolymers?

  • Discrepancies in reactivity ratios (e.g., r1r_1 and r2r_2) may arise from differences in solvent polarity or initiator efficiency. Researchers should employ real-time monitoring (e.g., inline FTIR or Raman spectroscopy) to track monomer consumption. Statistical analysis (e.g., the Kelen-Tüdős method) can refine reactivity ratio estimates .

Q. How can TMSMA be utilized to design functional polymers with tailored surface properties?

  • TMSMA’s hydrophobic trimethylsilyl group enhances surface water repellency in coatings. For example, copolymerizing TMSMA with 2-hydroxyethyl methacrylate (HEMA) creates amphiphilic polymers for anti-fouling membranes. X-ray photoelectron spectroscopy (XPS) and contact angle measurements validate surface segregation of silyl groups .

Q. Data Analysis and Methodological Challenges

Q. What computational models are available to predict the behavior of TMSMA in multi-scale polymerization reactors?

  • Multi-scale models integrating computational fluid dynamics (CFD) with kinetic Monte Carlo simulations are effective. For instance, Zhang and Ray’s aqueous suspension polymerization model accounts for mass transfer and monomer solubility effects, which are critical for scaling TMSMA-based processes .

Q. How can researchers address inconsistencies in toxicity data for methacrylate derivatives during risk assessment?

  • While TMSMA-specific toxicity data are limited, structural analogs like methyl methacrylate (MMA) show dose-dependent respiratory sensitization in animal models. Researchers should apply read-across methodologies and quantitative structure-activity relationship (QSAR) models, supplemented by in vitro assays (e.g., Ames tests for genotoxicity) .

Q. Applications in Material Science

Q. What role does TMSMA play in developing adhesion promoters for dental or biomedical materials?

  • TMSMA’s bisphosphonate derivatives act as adhesion promoters by forming covalent bonds with hydroxyapatite in dental composites. Deprotection of trimethylsilyl esters to phosphonic acids (via TMSBr/methanolysis) enhances bonding strength, validated by tensile testing and micro-CT imaging .

Q. Can TMSMA be used to synthesize stimuli-responsive polymers for drug delivery systems?

  • Yes. TMSMA’s hydrolytic lability under acidic conditions enables pH-responsive drug release. Copolymerizing TMSMA with PEG-based monomers creates hydrogels that swell in tumor microenvironments (pH ~5.5). Dynamic light scattering (DLS) and Franz cell diffusion studies characterize release profiles .

Properties

IUPAC Name

trimethylsilyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQNYIRJCLTTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25499-03-0
Record name 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer
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DSSTOX Substance ID

DTXSID5074002
Record name 2-Propenoic acid, 2-methyl-, trimethylsilyl ester
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Molecular Weight

158.27 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, trimethylsilyl ester
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CAS No.

13688-56-7
Record name Trimethylsilyl methacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, trimethylsilyl ester
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Record name 2-Propenoic acid, 2-methyl-, trimethylsilyl ester
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Record name 2-Propenoic acid, 2-methyl-, trimethylsilyl ester
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Record name Trimethylsilyl methacrylate
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Synthesis routes and methods

Procedure details

20 ml of acetoxytrimethylsilane and 11.4 ml of commercial methacrylic acid (ATOFINA Norsocryl® MAA) in 100 ml of hexane are mixed and heated. Azeotropic distillation of acetic acid affords trimethylsilyl methacrylate.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Trimethylsilyl methacrylate
Trimethylsilyl methacrylate
Trimethylsilyl methacrylate
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Trimethylsilyl methacrylate
Trimethylsilyl methacrylate

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